molecular formula C16H14N2O3 B14142986 1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 896466-78-7

1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B14142986
CAS No.: 896466-78-7
M. Wt: 282.29 g/mol
InChI Key: ZAOCCYZFRAVVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a heterocyclic compound that combines the structural features of furan and beta-carboline. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans . Another approach is the Paal–Knorr synthesis, which relies on acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The beta-carboline moiety can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and beta-carboline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the beta-carboline moiety can produce tetrahydro-beta-carboline derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and beta-carboline moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its combination of furan and beta-carboline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

896466-78-7

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

1-(furan-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C16H14N2O3/c19-16(20)12-8-10-9-4-1-2-5-11(9)17-14(10)15(18-12)13-6-3-7-21-13/h1-7,12,15,17-18H,8H2,(H,19,20)

InChI Key

ZAOCCYZFRAVVGT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CO4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.